molecular formula C18H19N3O B3860896 N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide

N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide

Cat. No.: B3860896
M. Wt: 293.4 g/mol
InChI Key: JAWDDSTXLVJWBF-DEDYPNTBSA-N
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Description

N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyridine ring and a tetrahydronaphthalene moiety, which are linked through an ethylideneamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide typically involves the condensation of 5,6,7,8-tetrahydronaphthalen-2-ylamine with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide stands out due to its unique combination of a pyridine ring and a tetrahydronaphthalene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13(20-21-18(22)17-8-4-5-11-19-17)15-10-9-14-6-2-3-7-16(14)12-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWDDSTXLVJWBF-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide
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N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide
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N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide
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N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide
Reactant of Route 5
N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide
Reactant of Route 6
N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]pyridine-2-carboxamide

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